N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-6-7-22(24-16-19)29-21-10-14-28-15-11-21)25-20-8-12-26(13-9-20)17-18-4-2-1-3-5-18/h1-7,16,20-21H,8-15,17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNPBLTAWIILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)OC3CCOCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, the oxane moiety, and finally the pyridine carboxamide group. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction using benzyl halides.
Oxane Moiety Addition: The oxane group can be added through etherification reactions involving oxane derivatives.
Pyridine Carboxamide Formation: The final step involves the formation of the pyridine carboxamide group through amide bond formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Research indicates that N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide may exert its effects through various mechanisms:
- Modulation of Chemokine Receptors : The compound has been studied for its ability to modulate chemokine receptors, particularly CCR5. This receptor is crucial in immune responses and has implications in HIV infection and inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disorders.
- Anticancer Potential : Early investigations have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential applications in oncology .
Case Study 1: Modulation of CCR5 Receptor
A study evaluated the effects of this compound on CCR5 receptor activity. Results indicated a significant reduction in receptor-mediated signaling pathways associated with inflammation and immune response modulation. This suggests potential therapeutic applications in conditions like HIV and other inflammatory diseases.
Case Study 2: Neuroprotective Properties
In vitro experiments demonstrated that treatment with this compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes, highlighting its potential for developing therapies against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 3: Anticancer Efficacy
Research involving various cancer cell lines revealed that this compound significantly inhibited cell growth at micromolar concentrations. The study noted changes in gene expression related to apoptosis and cell cycle regulation, suggesting a multifaceted approach to cancer treatment.
Mechanism of Action
The mechanism by which N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparison
The table below highlights key structural and physicochemical differences between the target compound and two analogues from published sources:
Key Observations:
Position 6 Modifications: The oxan-4-yloxy group in the target compound offers improved solubility compared to the hydroxypyrrolidinyl group in ABL001-NXA, which may enhance hydrogen bonding but reduce membrane permeability.
N-position Variations :
- The 1-benzylpiperidin-4-yl group in the target compound likely increases lipophilicity, aiding blood-brain barrier penetration. In contrast, the chlorodifluoromethoxyphenyl group in ABL001-NXA introduces electronegative halogens, possibly enhancing target affinity .
- The fluoro-hydroxy-methylbutyl chain in the Enamine compound combines fluorination (metabolic resistance) with hydroxylation (polarity modulation) .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- ABL001-NXA (Novartis): A kinase inhibitor (e.g., BCR-ABL1) targeting oncogenic signaling pathways. The chlorodifluoromethoxy group may interact with hydrophobic kinase pockets, while the hydroxypyrrolidinyl moiety could stabilize binding via hydrogen bonds .
- Enamine Ltd Compound : The benzothiazole and fluorinated side chain suggest applications in targeting enzymes or receptors requiring aromatic and halogen interactions, such as tyrosine kinases or GPCRs .
Hypothetical Target Profile of the Target Compound:
- Solubility : Higher than ABL001-NXA due to the oxane ring.
- CNS Penetration : Likely superior to Enamine’s compound due to benzylpiperidine’s lipophilicity.
- Metabolic Stability : The oxane ether linkage may resist oxidative degradation compared to ester or amine groups in analogues.
Biological Activity
N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in modulating sigma receptors and other biological pathways. This article reviews its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound features a piperidine ring, a pyridine moiety, and an oxan-4-yloxy substituent. Its molecular formula is CHNO, with a molecular weight of approximately 328.41 g/mol. The presence of the benzyl group and the oxan ring contributes to its unique binding properties at various receptors.
Receptor Binding Affinity
Research has demonstrated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinities for sigma receptors, particularly sigma1 and sigma2. For instance, studies have shown that the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity for sigma1 receptors with a Ki value of 3.90 nM, while showing lower affinity for sigma2 receptors (Ki = 240 nM) .
Table 1: Binding Affinities of Related Compounds
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Ratio (Sigma2/Sigma1) |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | 61.54 |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Varies | Varies | Varies |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that substituents on the aromatic rings significantly influence the binding affinity for sigma receptors. Electron-withdrawing groups generally enhance sigma2 receptor affinity while maintaining or slightly decreasing sigma1 receptor affinity . Notably, halogen substitutions on the aromatic rings have been shown to increase binding affinities for both receptor types.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of compounds similar to this compound:
- Sigma Receptor Modulation : A study highlighted that compounds with high selectivity for sigma1 receptors could potentially be developed as radiotracers for imaging studies in positron emission tomography (PET) .
- Therapeutic Potential : The modulation of sigma receptors has been linked to various therapeutic areas, including neurodegenerative diseases and pain management. The high selectivity for sigma1 over sigma2 suggests possible applications in treating conditions related to neuroprotection .
- Toxicity and Safety Profiles : Preliminary toxicity assessments indicated that certain derivatives exhibit low toxicity profiles in vitro, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling a pyridine-3-carboxylic acid derivative with a 1-benzylpiperidin-4-amine intermediate. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDCI/HOBt under inert conditions to minimize side reactions .
- Etherification : Introduce the oxan-4-yloxy group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
- Yield Optimization : Monitor intermediates via HPLC (≥98% purity) and employ column chromatography for purification .
Q. How can structural characterization of this compound be validated to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., benzylpiperidine and oxane moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ≤2 ppm error .
- X-ray Diffraction (XRD) : If crystalline forms are synthesized (as seen in related benzamide derivatives), XRD can resolve stereochemistry and lattice parameters .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., SCEMBLIX and Bruton tyrosine kinase inhibitors), potential targets include:
- Kinases : Screen against ABL1, ABL2, or BCR-ABL1 using enzymatic assays (IC determination) .
- GPCRs : Prioritize assays for serotonin or dopamine receptors due to the benzylpiperidine scaffold .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to kinase ATP pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data when testing this compound across different kinase assays?
- Methodological Answer :
- Assay Variability : Replicate experiments with standardized ATP concentrations (1–10 µM) and controls (e.g., imatinib for BCR-ABL1) .
- Off-Target Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Crystallography : Co-crystallize the compound with target kinases to validate binding modes and explain selectivity discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on the oxan-4-yloxy moiety?
- Methodological Answer :
- Bioisosteric Replacement : Substitute oxane with morpholine, tetrahydropyran, or azetidine to assess steric/electronic effects on potency .
- Metabolic Stability : Compare half-life (t) in liver microsomes after modifying the oxane’s oxygen atom to sulfur (thioether) .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure oral bioavailability (%F) in rodent models for optimized analogs .
Q. How can researchers address challenges in crystallizing this compound for XRD analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
